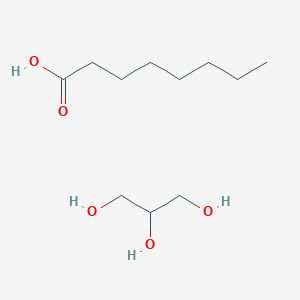
Mgk glyceride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mgk glyceride is a type of glyceride that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a triester of glycerol and medium-chain fatty acids, which gives it unique properties that make it useful in different areas of research. In
Applications De Recherche Scientifique
Mgk glyceride has been studied for its potential applications in various fields, including food science, pharmaceuticals, and cosmetics. In food science, it has been shown to have antimicrobial properties and can be used as a natural preservative. In pharmaceuticals, it has been investigated as a potential drug delivery system due to its ability to solubilize hydrophobic drugs. In cosmetics, it has been used as an emulsifier and moisturizer.
Mécanisme D'action
The mechanism of action of Mgk glyceride is not fully understood, but it is believed to be related to its unique structure and properties. The medium-chain fatty acids in Mgk glyceride are more hydrophilic than long-chain fatty acids, which allows them to interact more readily with water and other polar molecules. This property makes Mgk glyceride more soluble in water than other glycerides, which could explain its potential applications in drug delivery and cosmetics.
Effets Biochimiques Et Physiologiques
Mgk glyceride has been shown to have several biochemical and physiological effects, including antimicrobial activity, anti-inflammatory activity, and lipid-lowering effects. These effects are thought to be related to the medium-chain fatty acids in Mgk glyceride, which have been shown to have similar effects in other contexts.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Mgk glyceride for lab experiments is its solubility in water, which makes it easier to work with than other glycerides. However, its unique properties also make it more difficult to synthesize and purify than other glycerides, which could limit its use in some contexts.
Orientations Futures
There are several future directions for research on Mgk glyceride, including investigating its potential applications in drug delivery, cosmetics, and food science. Additionally, further studies are needed to understand its mechanism of action and to explore its potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
Mgk glyceride can be synthesized through the esterification of glycerol with medium-chain fatty acids, which are usually obtained from coconut oil or palm kernel oil. The reaction is catalyzed by an acid catalyst, and the resulting product is a mixture of different triacylglycerols, including Mgk glyceride. The purity of the compound can be improved through further purification steps, such as chromatography or distillation.
Propriétés
Numéro CAS |
11140-04-8 |
|---|---|
Nom du produit |
Mgk glyceride |
Formule moléculaire |
C11H24O5 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
octanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8(9)10;4-1-3(6)2-5/h2-7H2,1H3,(H,9,10);3-6H,1-2H2 |
Clé InChI |
SQABAALQCGKFFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.C(C(CO)O)O |
SMILES canonique |
CCCCCCCC(=O)O.C(C(CO)O)O |
Autres numéros CAS |
11140-04-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



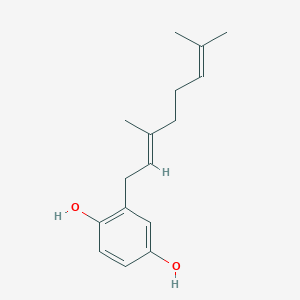
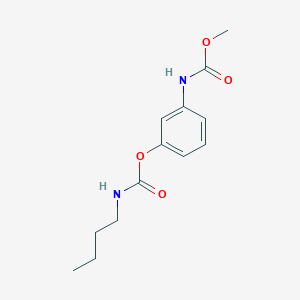
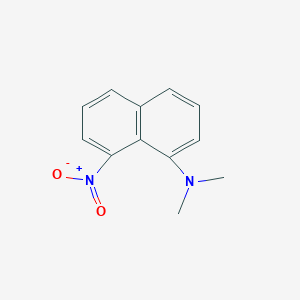
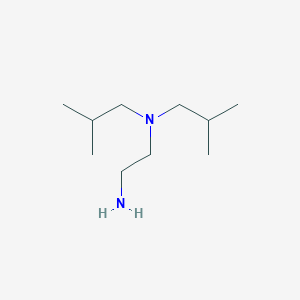
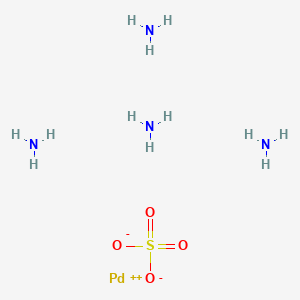
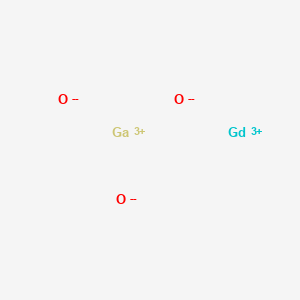
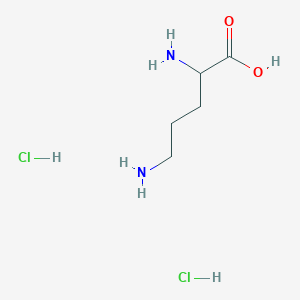
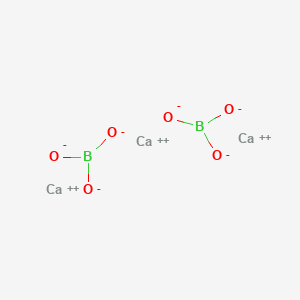
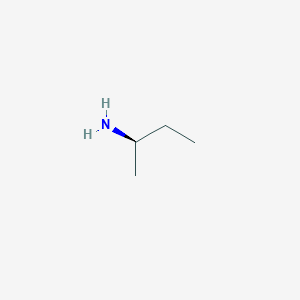
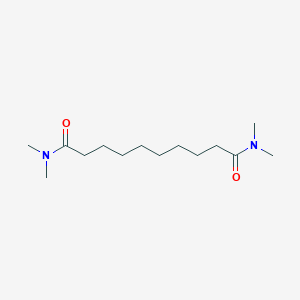
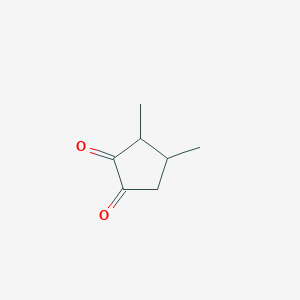
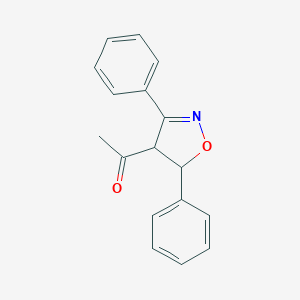
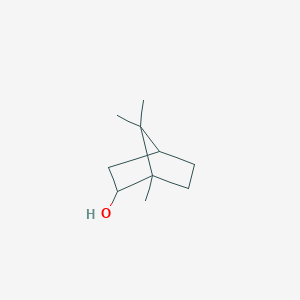
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)